molecular formula C9H19N3 B13958566 2-(4-Prop-2-enylpiperazin-1-yl)ethanamine CAS No. 24261-80-1

2-(4-Prop-2-enylpiperazin-1-yl)ethanamine

Cat. No.: B13958566
CAS No.: 24261-80-1
M. Wt: 169.27 g/mol
InChI Key: RKJJOADQJXVFJG-UHFFFAOYSA-N
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Description

2-(4-Prop-2-enylpiperazin-1-yl)ethanamine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Prop-2-enylpiperazin-1-yl)ethanamine typically involves the reaction of piperazine with allyl bromide under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization are employed to obtain high-purity products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Prop-2-enylpiperazin-1-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with hydrogenated piperazine rings.

    Substitution: Various substituted piperazine derivatives depending on the reagents used.

Scientific Research Applications

2-(4-Prop-2-enylpiperazin-1-yl)ethanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including its use in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-Prop-2-enylpiperazin-1-yl)ethanamine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Ethylpiperazin-1-yl)ethanamine: Similar structure but with an ethyl group instead of a prop-2-enyl group.

    2-(4-Methylpiperazin-1-yl)ethanamine: Contains a methyl group on the piperazine ring.

    2-(1-Methylpiperidin-4-yl)ethanamine: Features a piperidine ring instead of a piperazine ring.

Uniqueness

2-(4-Prop-2-enylpiperazin-1-yl)ethanamine is unique due to the presence of the prop-2-enyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

24261-80-1

Molecular Formula

C9H19N3

Molecular Weight

169.27 g/mol

IUPAC Name

2-(4-prop-2-enylpiperazin-1-yl)ethanamine

InChI

InChI=1S/C9H19N3/c1-2-4-11-6-8-12(5-3-10)9-7-11/h2H,1,3-10H2

InChI Key

RKJJOADQJXVFJG-UHFFFAOYSA-N

Canonical SMILES

C=CCN1CCN(CC1)CCN

Origin of Product

United States

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